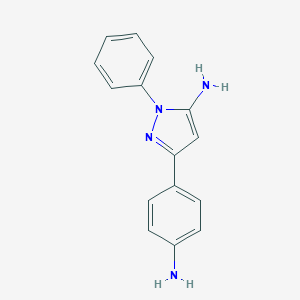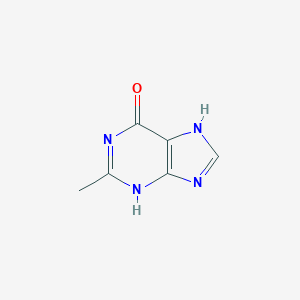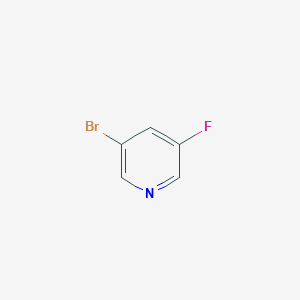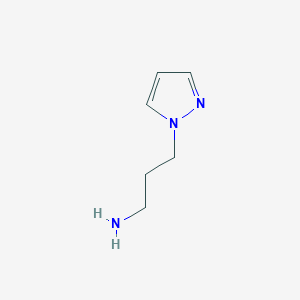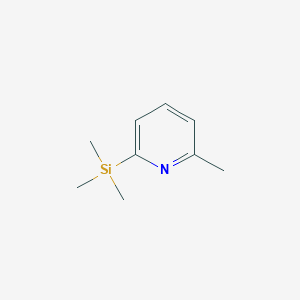
2-Methyl-6-(trimethylsilyl)pyridine
概要
説明
2-Methyl-6-(trimethylsilyl)pyridine is an organic compound with the molecular formula C9H15NSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a trimethylsilyl group, respectively. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-6-(trimethylsilyl)pyridine can be synthesized through the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium in tetrahydrofuran (THF). The reaction involves the gradual addition of the chloropyridine and trimethylchlorosilane solution to a mixture of magnesium and THF, followed by refluxing and subsequent distillation to obtain the product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions: 2-Methyl-6-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the pyridine ring or the substituents.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Major Products: The major products depend on the specific reactions and conditions. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
科学的研究の応用
2-Methyl-6-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: While specific biological applications are less documented, derivatives of pyridine are often explored for their potential pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes
作用機序
The mechanism of action of 2-Methyl-6-(trimethylsilyl)pyridine largely depends on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the pyridine ring during synthesis. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors in synthetic pathways .
類似化合物との比較
2-Trimethylsilylpyridine: Similar in structure but lacks the methyl group at position 2.
6-Trimethylsilylpyridine: Similar but lacks the methyl group at position 6.
2-Methylpyridine: Lacks the trimethylsilyl group.
Uniqueness: 2-Methyl-6-(trimethylsilyl)pyridine is unique due to the presence of both a methyl and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthesis and industrial processes, distinguishing it from other pyridine derivatives .
特性
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCMWPOQOVJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572328 | |
| Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-10-5 | |
| Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


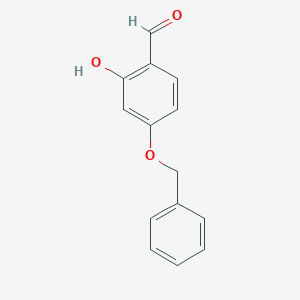
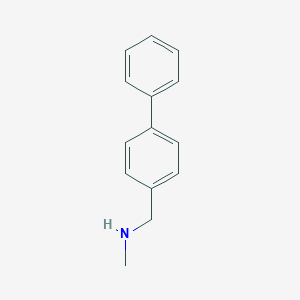
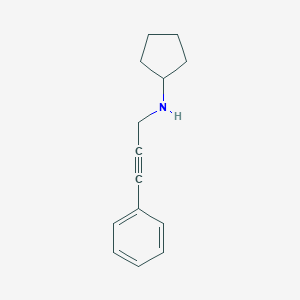
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
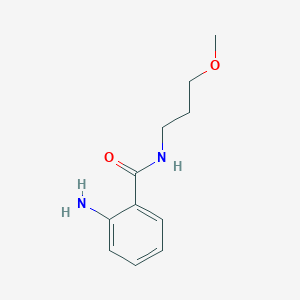
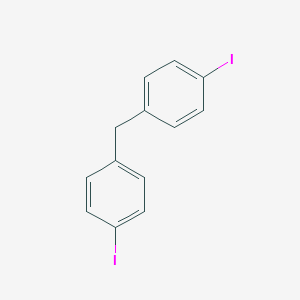
![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
